3,6-dihydro-2H-pyran-4-ol
Overview
Description
3,6-Dihydro-2H-pyran-4-ol is a heterocyclic organic compound with the molecular formula C5H8O2 It features a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dihydro-2H-pyran-4-ol can be synthesized through several methods. One common approach involves the Prins cyclization reaction, where homopropargylic alcohols react with aldehydes in the presence of an acid catalyst, such as triflic acid, to form the desired dihydropyran . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3,6-dihydro-2H-pyran-4-one.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyran derivatives depending on the reagent used.
Scientific Research Applications
3,6-Dihydro-2H-pyran-4-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of various drugs and bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Research: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,6-dihydro-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran isomer with different reactivity and applications.
Tetrahydropyran: A fully saturated analog with distinct chemical properties and uses.
Uniqueness: 3,6-Dihydro-2H-pyran-4-ol is unique due to its specific structural features, such as the hydroxyl group at the fourth position, which imparts distinct reactivity and functional versatility. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds.
Biological Activity
3,6-Dihydro-2H-pyran-4-ol is a cyclic ether that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a six-membered ring with a hydroxyl group at the 4-position. It can be synthesized through various methods, including:
- Base-catalyzed cyclization of appropriate precursors.
- Reaction with dimethylsilyl chloride , which yields derivatives useful in further biological applications.
Anticancer Properties
One of the most significant areas of research for this compound is its role as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This pathway is crucial for cell growth and proliferation, making it a prime target in cancer therapy. Studies have shown that derivatives of 3,6-dihydro-2H-pyran can selectively suppress mTOR biomarkers in vivo, demonstrating potential efficacy in tumor models .
Compound | Activity | Mechanism | Reference |
---|---|---|---|
3,6-Dihydro-2H-pyran derivatives | mTOR inhibition | ATP competitive | |
This compound | Cytotoxicity against cancer cells | Induction of apoptosis |
Antiviral Activity
Research has indicated that certain derivatives of 3,6-dihydro-2H-pyran exhibit antiviral properties. For example, compounds derived from this structure have been tested against influenza viruses, showing promise in inhibiting viral replication via interference with viral polymerase activity .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Pathways : By acting as an ATP competitor, it disrupts critical signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, leading to cell death .
- Antiviral Mechanisms : The compound may interfere with viral RNA synthesis and processing by inhibiting viral polymerases .
Case Studies
- mTOR Inhibition Study : A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 3,6-dihydro-2H-pyran derivatives as mTOR inhibitors. The research highlighted their selectivity and potency in preclinical tumor models .
- Antiviral Efficacy : In another study focusing on influenza virus, derivatives were shown to significantly reduce viral load in infected cells compared to controls. The study provided insights into structure-activity relationships that enhance antiviral efficacy .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1,6H,2-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHDGYDRHXCXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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